Dihydromorin

Description

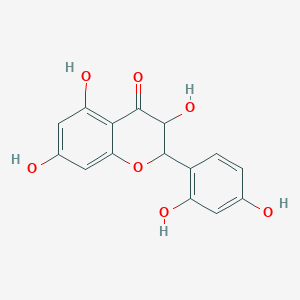

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWOFDHUQPJCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Dihydromorin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a flavanonol with noteworthy biological activities, is a characteristic secondary metabolite in select plant species, primarily within the Moraceae family, including mulberry (Morus spp.) and jackfruit (Artocarpus heterophyllus)[1][2]. Its biosynthesis is an extension of the well-established phenylpropanoid and flavonoid pathways. This technical guide delineates the core biosynthetic route to this compound, focusing on the key enzymatic transformations, regulatory aspects, and detailed experimental protocols for its study. A significant knowledge gap remains in the definitive characterization of the enzyme catalyzing the critical 2'-hydroxylation step. This document consolidates current understanding and provides a framework for future research to fully elucidate this pathway for potential applications in metabolic engineering and drug development.

The Core Biosynthetic Pathway: From Phenylalanine to this compound

The biosynthesis of this compound originates from the amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This central precursor then enters the flavonoid biosynthetic pathway.

General Phenylpropanoid Pathway

The initial steps leading to the flavonoid backbone are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

Flavonoid Biosynthesis: Formation of the Flavanone Core

The first committed step in flavonoid biosynthesis is the formation of a chalcone, which is subsequently isomerized to a flavanone:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Stereospecifically cyclizes naringenin chalcone to produce the flavanone (2S)-naringenin.

Naringenin serves as a crucial branch-point intermediate for the synthesis of a wide array of flavonoids.

The Putative Pathway to this compound

The conversion of naringenin to this compound involves key hydroxylation steps. While the complete enzymatic sequence has not been definitively elucidated in Morus species, based on the structure of this compound (2',4',5,7-tetrahydroxyflavanonol), the proposed pathway involves the following transformations:

-

Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase (2-ODD) hydroxylates naringenin at the C3 position to yield dihydrokaempferol (aromadendrin). The functional characterization of F3H has been reported in mulberry (Morus atropurpurea)[3].

-

Flavonoid 2'-Hydroxylase (F2'H) (Putative): This is the critical and currently uncharacterized step in this compound biosynthesis. It is hypothesized that a specific hydroxylase, likely a cytochrome P450 monooxygenase, catalyzes the introduction of a hydroxyl group at the 2' position of the B-ring of either naringenin or dihydrokaempferol. The presence of an isoflavone 2'-hydroxylase (EC 1.14.14.90) has been documented, suggesting the existence of enzymes capable of 2'-hydroxylation of flavonoid-like structures[4].

The proposed biosynthetic grid leading to this compound is visualized below:

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors form a regulatory complex (MBW complex) that binds to the promoters of flavonoid biosynthesis genes, thereby activating their expression in a coordinated manner in response to developmental and environmental cues. While specific regulators of this compound biosynthesis have not been identified, it is expected to be under the control of the general flavonoid regulatory network.

Quantitative Data

Quantitative data on the specific enzymatic steps leading to this compound are scarce due to the lack of characterized enzymes for the 2'-hydroxylation step. However, analyses of flavonoid content in Morus species provide valuable information on the accumulation of this compound and its precursors.

Table 1: Flavonoid Content in Fruits of Morus nigra and Morus alba [1][5][6][7]

| Compound | Morus nigra (mg/10 g fresh weight) | Morus alba (mg/10 g fresh weight) |

| Quercetin 3-O-rutinoside | 32.9 | 12.7 |

| Quercetin 3-O-glucoside | 3.2 | 4.9 |

| Kaempferol 3-O-rutinoside | 1.7 | 2.3 |

| Total Flavonoids | 37.8 | 19.9 |

Note: this compound was not explicitly quantified in this study, highlighting the need for targeted quantitative analyses.

Experimental Protocols

Extraction and Quantification of this compound by HPLC-MS

This protocol provides a general framework for the extraction and analysis of this compound and related flavonoids from plant material.

4.1.1. Extraction

-

Freeze-dry plant material (e.g., Morus leaves or bark) and grind to a fine powder.

-

Extract the powdered tissue with 80% methanol (1:10 w/v) by sonication for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm PTFE syringe filter prior to HPLC analysis.

4.1.2. HPLC-PDA-ESI-MS Analysis [6]

-

Column: C18 reversed-phase column (e.g., 3.0 × 150 mm, 3.5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Acetic acid in acetonitrile.

-

Solvent B: 0.1% Acetic acid in water.

-

-

Gradient: A linear gradient from 8% to 40% Solvent A over 50 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection:

-

PDA Detector: Scan from 200 to 600 nm.

-

ESI-MS: Negative ion mode, scanning a mass range of m/z 100-1000.

-

-

Quantification: Use an authentic this compound standard to generate a calibration curve for absolute quantification.

Heterologous Expression and Characterization of the Putative Flavonoid 2'-Hydroxylase

As the gene for flavonoid 2'-hydroxylase in this compound biosynthesis is yet to be identified, this protocol outlines a general strategy for its future characterization.

4.2.1. Gene Identification and Cloning

-

Perform transcriptome analysis of a this compound-accumulating tissue from a Morus species.

-

Identify candidate cytochrome P450 genes that show co-expression with known flavonoid biosynthesis genes (e.g., CHS, F3H).

-

Clone the full-length cDNA of candidate genes into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).

4.2.2. Heterologous Expression in Saccharomyces cerevisiae

-

Transform a suitable yeast strain (e.g., WAT11) with the expression construct.

-

Grow the yeast culture and induce protein expression.

-

Prepare microsomal fractions from the yeast cells, as cytochrome P450 enzymes are typically membrane-bound.

4.2.3. In Vitro Enzyme Assay

-

Incubate the microsomal preparation with potential substrates (naringenin and/or dihydrokaempferol) in a reaction buffer containing a P450 reductase and NADPH.

-

The reaction buffer should typically contain:

-

100 mM potassium phosphate buffer (pH 7.5)

-

2 mM NADPH

-

100 µM substrate (dissolved in DMSO)

-

Microsomal protein extract

-

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the solvent and redissolve the residue in methanol for LC-MS analysis to identify the formation of this compound.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing branch of the flavonoid pathway, characterized by a putative 2'-hydroxylation step. While the upstream pathway from L-phenylalanine to naringenin and dihydrokaempferol is well-established, the specific enzyme responsible for the conversion to this compound remains to be identified and characterized. The protocols and information provided in this guide offer a comprehensive starting point for researchers aiming to elucidate this missing link. Future research should focus on the identification of the flavonoid 2'-hydroxylase gene from Morus or Artocarpus species, followed by its functional characterization. A thorough understanding of the this compound biosynthesis pathway will not only fill a fundamental gap in our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable flavonoids for pharmaceutical and nutraceutical applications.

References

- 1. Quali-quantitative analyses of Flavonoids of Morus nigra L. and Morus alba L. (Moraceae) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Exploring a unique class of flavoenzymes: Identification and biochemical characterization of ribosomal RNA dihydrouridine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Dihydromorin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a flavanonol compound, has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its prevalence within the Moraceae plant family. Furthermore, this document outlines detailed experimental protocols for the isolation and purification of this compound, supported by quantitative data and visual workflows. The guide also delves into the molecular signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in various species of the Moraceae family. The primary plant sources that have been identified to contain significant amounts of this compound are detailed below.

Artocarpus Species

The genus Artocarpus, which includes jackfruit (Artocarpus heterophyllus), is a prominent source of this compound.[2] The heartwood of A. heterophyllus has been specifically identified as a rich reservoir of this flavonoid.[3][4] this compound has also been reported in Artocarpus integer.[5]

Cudrania tricuspidata

Cudrania tricuspidata, also known as the Chinese mulberry, is another significant natural source of this compound. The twigs and the whole plant have been found to contain this compound.[6][7]

Maclura pomifera

Maclura pomifera, commonly known as Osage orange, has been identified as a source of this compound.[5] The fruit of this plant contains a variety of phenolic compounds, including this compound.

Other Sources

This compound has also been isolated from the branches of Morus alba L. (White Mulberry).[3]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following sections provide detailed experimental protocols based on methodologies cited in the scientific literature.

Extraction

The initial step involves the extraction of crude compounds from the plant material.

2.1.1. Maceration Protocol

-

Plant Material Preparation: Fresh plant material (e.g., heartwood of Artocarpus heterophyllus) is collected, authenticated, and shade-dried at room temperature. The dried material is then pulverized into a coarse powder.[2]

-

Extraction: The powdered material is subjected to maceration with a suitable solvent. Ethyl acetate is commonly used at a 1:5 (w/v) ratio for 72 hours with occasional shaking.[2] Other solvents such as chloroform, dichloromethane, DMSO, and acetone have also been reported for the extraction of compounds from Moraceae species.[3]

-

Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[2]

2.1.2. Soxhlet Extraction

For certain plant materials, Soxhlet extraction can be a more efficient method. This continuous extraction process with a suitable solvent can lead to higher yields of the desired compounds.

Fractionation and Purification

The crude extract, a complex mixture of phytochemicals, is then subjected to chromatographic techniques to isolate this compound.

2.2.1. Vacuum Liquid Chromatography (VLC)

VLC is an effective technique for the initial fractionation of the crude extract.

-

Column Preparation: A sintered glass funnel is packed with TLC grade binder-free silica gel H. The adsorbent is settled under gravity with gentle tapping and then compacted under vacuum.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column as a uniform band.

-

Elution: Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a more polar solvent such as ethyl acetate.[2] Fractions are collected in a stepwise manner.

-

Monitoring: The composition of the collected fractions is monitored by Thin-Layer Chromatography (TLC).

2.2.2. Column Chromatography

Fractions enriched with this compound from VLC are further purified using conventional column chromatography.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: The selection of the mobile phase is guided by TLC analysis of the enriched fractions. A solvent system that provides good separation of this compound from other components is chosen.

-

Elution and Fraction Collection: The sample is loaded onto the column, and elution is carried out with the selected mobile phase. Fractions are collected and monitored by TLC.

-

Isolation: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

Quantitative Data

The yield and purity of isolated this compound can vary depending on the natural source, the extraction method, and the purification protocol. The following table summarizes available quantitative data.

| Natural Source | Plant Part | Extraction Method | Purification Method | Yield/Concentration | Purity | Reference |

| Artocarpus heterophyllus | Heartwood | Maceration (Ethyl Acetate) | VLC, Column Chromatography | Not specified | Not specified | [2] |

| Cudrania tricuspidata | Twigs | Not specified | Not specified | IC50 = 21.54 μM (Mushroom Tyrosinase Inhibition) | Not specified | [6] |

Experimental Workflows and Signaling Pathways

Isolation and Purification Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from a natural source.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dihydromyrcenol Modulates Involucrin Expression through the Akt Signaling Pathway | MDPI [mdpi.com]

- 6. Dihydromyrcenol Modulates Involucrin Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dihydromorin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a flavanonol found in various plants of the Moraceae family, has garnered increasing interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory, immunosuppressive, and antibacterial effects. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers exploring the therapeutic potential of this natural compound. While extensive research has been conducted on the related compound dihydromyricetin, this guide focuses on the specific data available for this compound, highlighting areas where further investigation is warranted.

Chemical Structure and Properties

This compound, a member of the flavonoid family, is structurally characterized as a flavanonol. Its chemical identity and fundamental properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[1][2][3] |

| Molecular Formula | C₁₅H₁₂O₇[1][2][4] |

| CAS Number | 18422-83-8[1][2][4] |

| Molecular Weight | 304.25 g/mol [1][2][4] |

Physicochemical Properties

| Property | Value |

| Melting Point | 224 °C[5] |

| Boiling Point (Predicted) | 693.8 ± 55.0 °C[5][6] |

| Density (Predicted) | 1.702 ± 0.06 g/cm³[5][6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[7] |

| Appearance | White to off-white solid[8] |

| Storage | Store at 2°C - 8°C in a well-closed container[4] |

Biological and Pharmacological Properties

This compound has demonstrated a range of biological activities, with the most pronounced effects observed in the realms of inflammation, immune response, and microbial growth.

Anti-inflammatory and Immunosuppressive Activities

This compound exhibits potent anti-inflammatory and immunosuppressive effects by modulating the activity of phagocytic cells and inhibiting the production of inflammatory mediators.

Quantitative Data:

| Activity | IC₅₀ Value (µg/mL) | Cell/System |

| Inhibition of PMN Chemotaxis | 5.03 | Human Polymorphonuclear Neutrophils (PMNs) |

| Inhibition of ROS Production (Whole Blood) | 7.88 | Human Whole Blood |

| Inhibition of ROS Production (PMNs) | 7.59 | Human PMNs |

| Inhibition of ROS Production (Monocytes) | 7.24 | Human Monocytes |

| Inhibition of Myeloperoxidase (MPO) Activity | 5.24 | Human PMNs |

Antibacterial Activity

This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Data:

| Bacterium | MIC (µg/mL) | MBC (µg/mL) |

| Streptococcus pyogenes | 15.62 | 31.25 |

Antioxidant Activity

As a flavonoid, this compound is presumed to possess antioxidant properties by scavenging free radicals. However, specific quantitative data, such as IC₅₀ values from DPPH or ABTS assays for this compound, are not extensively available in the current literature. Much of the available data pertains to the structurally similar compound, dihydromyricetin. Further research is required to quantify the specific antioxidant capacity of this compound.

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. While studies on dihydromyricetin have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, there is a significant lack of specific cytotoxic data (e.g., IC₅₀ values) for this compound against various cancer cell lines. This knowledge gap presents an opportunity for future investigations into the potential of this compound as an anticancer agent.

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin production.[9] This property suggests its potential application in the development of agents for hyperpigmentation disorders.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. While the precise molecular mechanisms are still under investigation, current evidence points towards its modulation of key inflammatory and cell survival pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of this pathway, thereby reducing the production of inflammatory cytokines and mediators.

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

Modulation of the Wnt/β-catenin Signaling Pathway

Recent studies suggest that this compound may play a role in cellular proliferation and differentiation by modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for tissue homeostasis and regeneration. This compound has been observed to enhance the osteogenic differentiation of mesenchymal stem cells, potentially through the activation of this pathway.

Caption: this compound's potential role in activating Wnt/β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Isolation of this compound from Artocarpus heterophyllus

-

Plant Material: Collect and air-dry the heartwood of Artocarpus heterophyllus.

-

Extraction: Macerate the powdered heartwood with methanol at room temperature for 72 hours.

-

Fractionation: Concentrate the methanol extract and partition it successively with n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Purification: Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography and preparative thin-layer chromatography to yield pure this compound.

Anti-inflammatory and Immunosuppressive Assays

-

Isolate human polymorphonuclear neutrophils (PMNs) from fresh venous blood.

-

Place a chemoattractant (e.g., fMLP) in the lower wells of a Boyden chamber.

-

Separate the upper and lower wells with a polycarbonate membrane.

-

Pre-incubate PMNs with varying concentrations of this compound.

-

Add the treated PMNs to the upper wells and incubate to allow for cell migration.

-

Stain and count the migrated cells on the lower side of the membrane to determine the inhibitory effect of this compound.

-

Isolate PMNs or monocytes, or use whole blood.

-

Incubate the cells with various concentrations of this compound.

-

Add luminol and a stimulant (e.g., opsonized zymosan) to the cell suspension.

-

Measure the chemiluminescence generated by reactive oxygen species (ROS) production over time using a luminometer.

-

Calculate the IC₅₀ value by comparing the chemiluminescence of treated cells to untreated controls.

Antibacterial Assay (Broth Microdilution Method)

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Add a standardized inoculum of the test bacterium (e.g., Streptococcus pyogenes) to each well.

-

Incubate the plate under appropriate conditions for bacterial growth.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Caption: General workflow for isolating and evaluating this compound.

Proposed Chemical Synthesis

While a specific total synthesis of this compound is not widely documented, a plausible synthetic route can be proposed based on established methods for flavonoid synthesis. A common approach involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is then cyclized to the flavanone skeleton.

Plausible Synthetic Pathway:

-

Chalcone Formation (Claisen-Schmidt Condensation): Reaction of 2,4,6-trihydroxyacetophenone with 2,4-dihydroxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.

-

Flavanone Cyclization: Acid-catalyzed cyclization of the resulting chalcone to form the flavanone ring system.

-

Hydroxylation: Introduction of a hydroxyl group at the C-3 position of the flavanone. This can be achieved through various methods, such as the Algar-Flynn-Oyamada reaction of the precursor chalcone.

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 18422-83-8 | TAA42283 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C15H12O7 | CID 5458714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Dihydromorin mechanism of action as an antioxidant

An In-depth Technical Guide on the Core Antioxidant Mechanisms of Dihydromorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DHM), a flavonoid compound abundant in medicinal plants such as Artocarpus heterophyllus and Ampelopsis grossedentata, has garnered significant scientific interest for its potent antioxidant properties. This technical guide elucidates the multifaceted mechanisms through which this compound exerts its antioxidant effects. The core mechanisms involve direct scavenging of free radicals, chelation of pro-oxidant metal ions, and modulation of endogenous antioxidant defense systems. A primary indirect mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Direct Antioxidant Mechanisms

This compound's chemical structure, rich in hydroxyl groups, endows it with the ability to directly neutralize reactive oxygen species (ROS) and other free radicals through hydrogen atom or electron donation. Furthermore, it can chelate metal ions, preventing them from participating in radical-generating reactions.

Radical Scavenging Activity

This compound demonstrates significant efficacy in scavenging various free radicals. This activity is commonly quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the presence of this compound, the stable DPPH radical is reduced, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2] Similarly, it reduces the blue-green ABTS radical cation (ABTS•+) back to its neutral form.[1][3]

Studies have shown that this compound can reduce the specific absorption of DPPH radical solutions by 73.3% to 91.5% at concentrations ranging from 0.01% to 0.04%.[4][5] this compound also exhibits potent inhibitory effects on ROS production in various cell types.[6]

Table 1: Radical Scavenging and ROS Inhibition by this compound

| Assay/Target | Cell Type | Parameter | Value (µg/mL) |

|---|---|---|---|

| ROS Production | Whole Blood Cells | IC₅₀ | 7.88[6] |

| ROS Production | Polymorphonuclear Neutrophils (PMNs) | IC₅₀ | 7.59[6] |

| ROS Production | Monocytes | IC₅₀ | 7.24[6] |

| Myeloperoxidase (MPO) Activity | Polymorphonuclear Neutrophils (PMNs) | IC₅₀ | 5.24[6] |

| DPPH Scavenging | Chemical Assay | % Inhibition | 73.3% - 91.5% (at 100-400 µg/mL)[4][5] |

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%.[7]

Metal Ion Chelation

A key mechanism of this compound's antioxidant action is its ability to chelate transition metal ions, particularly ferrous iron (Fe²⁺).[4][5] By binding to Fe²⁺, this compound prevents its participation in the Fenton reaction, a major source of the highly reactive hydroxyl radical (•OH) in biological systems. This chelation activity contributes to its ability to inhibit lipid peroxidation.[4][5] The interaction between the chelating agent and the metal ion forms a stable complex, effectively inactivating the metal's pro-oxidant potential.[8][9]

Indirect Antioxidant Mechanisms via Nrf2 Signaling

Beyond direct scavenging, this compound modulates endogenous antioxidant systems by activating the Keap1-Nrf2 signaling pathway.[10] This pathway is a central regulator of cellular defense against oxidative stress.[11][12]

Under normal conditions, Nrf2 is bound in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][13] this compound is believed to interact with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[10][14] This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant and detoxifying enzymes.

Key Nrf2 target genes upregulated by this compound include:

-

Heme Oxygenase-1 (HO-1) [14]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1) [14]

-

Superoxide Dismutase (SOD) [10]

-

Glutathione (GSH) [10]

By upregulating these enzymes, this compound enhances the cell's intrinsic capacity to neutralize ROS and mitigate oxidative damage.[10][15]

Inhibition of Pro-Oxidant Enzymes

This compound can also reduce oxidative stress by inhibiting enzymes that are major sources of cellular ROS, such as NADPH oxidases (NOX) and myeloperoxidase (MPO).

NADPH Oxidase (NOX) Inhibition

The NOX family of enzymes are dedicated to generating ROS as their primary function.[16][17] Overactivation of NOX is implicated in the pathophysiology of numerous diseases. While direct studies on this compound are emerging, many flavonoids are known to inhibit NOX activity.[18] This inhibition can occur through various mechanisms, including interfering with the assembly of the enzyme complex or competing with NADPH for the binding site.[19][20] By reducing NOX-derived ROS, this compound helps maintain cellular redox homeostasis.

Myeloperoxidase (MPO) Inhibition

MPO is an enzyme found predominantly in neutrophils that produces hypochlorous acid (bleach) from hydrogen peroxide and chloride ions, contributing to oxidative damage during inflammation. This compound has been shown to be a potent inhibitor of MPO activity, with an IC₅₀ value of 5.24 µg/mL, which is more potent than the anti-inflammatory drug indomethacin in the same study.[6]

Detailed Experimental Protocols

The following sections provide standardized protocols for key assays used to evaluate the antioxidant mechanisms of this compound.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2]

-

Reagents and Preparation:

-

DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.[21]

-

This compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of this compound in the same solvent as the DPPH solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the IC₅₀ value.

-

Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each this compound dilution (or standard/solvent) to respective wells.[22]

-

Add 100 µL of the DPPH working solution to all wells.[22]

-

Create a control well containing 100 µL of solvent and 100 µL of the DPPH solution.

-

Create blank wells for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (without DPPH) to correct for sample absorbance.

-

Incubate the plate in the dark at room temperature for 30 minutes.[2][21]

-

Measure the absorbance at 517 nm using a microplate reader.[22]

-

-

Data Analysis:

Western Blot Analysis for Nrf2 Activation

This technique is used to quantify the increase in Nrf2 protein levels, particularly its accumulation in the nucleus, following treatment with this compound.[13][24]

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HepG2) and allow cells to attach.

-

Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 6, 8 hours). Include a vehicle-treated control group.

-

-

Protein Extraction (Nuclear & Cytoplasmic Fractionation):

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to swell the cell membrane, followed by mechanical disruption (e.g., Dounce homogenizer) or addition of a detergent (e.g., IGEPAL CA-630).

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and lyse it using a high-salt nuclear extraction buffer to release nuclear proteins.

-

Determine the protein concentration of both fractions using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (20-30 µg) from each fraction by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Use primary antibodies for Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) as loading and fractionation controls.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity using densitometry software (e.g., ImageJ).

-

Normalize the Nrf2 signal to the respective loading control (Lamin B1 for nuclear, GAPDH for cytoplasmic).

-

Calculate the fold change in Nrf2 levels relative to the vehicle-treated control.

-

Conclusion

This compound is a potent antioxidant that operates through a sophisticated and complementary set of mechanisms. It acts directly by scavenging harmful free radicals and chelating pro-oxidant metal ions. Concurrently, it exerts powerful indirect effects by activating the Keap1-Nrf2 signaling pathway, thereby enhancing the cell's endogenous antioxidant defenses. Furthermore, its ability to inhibit ROS-producing enzymes like MPO adds another layer to its protective profile. This multifaceted mechanism of action makes this compound a compelling candidate for further investigation in the development of therapeutic agents for diseases rooted in oxidative stress.

References

- 1. benchchem.com [benchchem.com]

- 2. marinebiology.pt [marinebiology.pt]

- 3. benchchem.com [benchchem.com]

- 4. Antioxidation properties and mechanism of action of dihydromyricetin from Ampelopsis grossedentata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Isolation and Investigation of Natural Rare Earth Metal Chelating Agents From Calothrix brevissima - A Step Towards Unraveling the Mechanisms of Metal Biosorption [frontiersin.org]

- 10. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 12. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eu-opensci.org [eu-opensci.org]

- 19. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. youtube.com [youtube.com]

- 24. benchchem.com [benchchem.com]

Dihydromorin's Efficacy in Free Radical Scavenging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavonoid also known as dihydromyricetin, has garnered significant attention within the scientific community for its potent antioxidant properties. This technical guide provides an in-depth analysis of its free radical scavenging activity, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of antioxidant research and drug development.

This compound's capacity to neutralize a variety of reactive oxygen species (ROS) positions it as a promising candidate for further investigation in the context of oxidative stress-related pathologies. Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Flavonoids, such as this compound, are recognized as powerful scavengers of these damaging free radicals.[2]

Quantitative Analysis of Free Radical Scavenging Activity

The efficacy of this compound in scavenging various free radicals has been quantified using several established in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of this compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant potency.

Table 1: IC50 Values of this compound in Various Free Radical Scavenging Assays

| Assay Type | Free Radical | IC50 Value (µg/mL) | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 3.24 - 22.6 | [1] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 3.1 - 5.32 | [1] |

| Hydrogen Peroxide | H₂O₂ | 7.95 | [1] |

| Superoxide Radical | O₂⁻ | 7.79 | [1] |

Table 2: DPPH and ABTS Radical Scavenging Activity of Dihydromyricetin (DHM) and its Derivatives

| Compound | DPPH Scavenging Rate (%) at 20 µg/mL | ABTS Scavenging IC50 (mg/mL) | DPPH Scavenging IC50 (µg/mL) |

| DHM | 93.37 ± 1.83 | 0.023 ± 0.001 | 10.32 ± 0.31 |

| C2-DHM | 92.58 ± 1.33 | 0.024 ± 0.001 | 10.59 ± 0.23 |

| C4-DHM | 92.70 ± 0.79 | 0.024 ± 0.001 | 11.23 ± 0.14 |

| C6-DHM | 82.53 ± 1.98 | 0.026 ± 0.001 | 12.38 ± 0.32 |

| C8-DHM | 74.14 ± 0.40 | 0.028 ± 0.001 | 13.56 ± 0.08 |

| C12-DHM | 29.62 ± 4.88 | 0.052 ± 0.009 | 29.98 ± 2.65 |

| Vc (Vitamin C) | - | 0.017 ± 0.000 | 5.01 ± 0.12 |

| TBHQ | - | 0.018 ± 0.000 | 6.55 ± 0.18 |

| Data presented as mean ± standard deviation.[3] |

Experimental Protocols

The following sections detail the methodologies for the key in vitro antioxidant assays used to evaluate the free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free-radical scavenging ability of antioxidants.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[4]

Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[5]

-

Sample Preparation: this compound is dissolved in the same solvent as the DPPH solution to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: In a test tube or microplate well, a specific volume of the this compound solution (e.g., 1 mL) is mixed with a specific volume of the DPPH solution (e.g., 3 mL).[5]

-

Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for a specified period, typically 30 minutes.[5]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the this compound solution.[5]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the scavenging activity against the concentration of this compound.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

-

Preparation of ABTS•+ Working Solution: Before use, the ABTS•+ stock solution is diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.

-

Reaction Mixture: A small volume of the this compound sample (e.g., 0.1 mL) is added to a larger volume of the ABTS•+ working solution (e.g., 3.9 mL).[3]

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30 °C) for a defined time (e.g., 6 minutes).[3]

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is a highly reactive and damaging ROS.

Principle: This assay often utilizes the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. These radicals can degrade a detector molecule, such as deoxyribose. An antioxidant can compete with the detector molecule for the hydroxyl radicals, thereby inhibiting its degradation. The extent of degradation is measured spectrophotometrically after a colorimetric reaction (e.g., with thiobarbituric acid).[5]

Protocol:

-

Reaction Mixture: The reaction mixture typically contains deoxyribose, a phosphate buffer (pH 7.4), FeCl₃, EDTA, H₂O₂, ascorbic acid, and various concentrations of this compound in a final volume.[5]

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

-

Color Development: Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added, and the mixture is heated in a boiling water bath to develop a pink chromogen.

-

Absorbance Measurement: After cooling, the absorbance is measured at a specific wavelength (e.g., 532 nm).

-

Calculation: The scavenging activity is calculated by comparing the absorbance of the sample-containing mixture to that of a control without the antioxidant.

Superoxide Radical (O₂⁻•) Scavenging Assay

Superoxide radicals are precursors to other more potent ROS.

Principle: Superoxide radicals can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. These radicals can reduce nitroblue tetrazolium (NBT) to a colored formazan product. Antioxidants that scavenge superoxide radicals will inhibit the formation of formazan.[7]

Protocol:

-

Reaction Mixture: The reaction mixture contains NBT, NADH, various concentrations of this compound, and a buffer solution. The reaction is initiated by the addition of PMS.[7]

-

Incubation: The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

-

Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to a control.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanisms of this compound's antioxidant action, the following diagrams have been generated using Graphviz.

Caption: General workflow for in vitro free radical scavenging assays.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Mechanism of Action

This compound exerts its free radical scavenging activity through multiple mechanisms. The presence of numerous hydroxyl groups in its structure allows it to readily donate hydrogen atoms to free radicals, thereby neutralizing them.[8]

Furthermore, this compound has been shown to activate key endogenous antioxidant signaling pathways. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), enhancing the cell's capacity to counteract oxidative damage.[8][9] Studies have also indicated the involvement of the Akt and ERK1/2 signaling pathways in the this compound-mediated activation of Nrf2.[10]

Conclusion

This compound demonstrates significant and broad-spectrum free radical scavenging activity, as evidenced by its low IC50 values in various in vitro assays. Its mechanism of action involves both direct radical quenching and the activation of crucial cellular antioxidant defense systems, primarily the Nrf2 signaling pathway. The comprehensive data and detailed protocols presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutic agents aimed at mitigating oxidative stress-related diseases. Further in vivo studies and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

- 1. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Free radical scavenging activity from different extracts of leaves of Bauhinia vahlii Wight & Arn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Phytochemical investigations and antioxidant potential of roots of Leea macrophylla (Roxb.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]

- 9. Dihydromyricetin ameliorates lipopolysaccharide‒induced hepatic injury in chickens by activating the Nrf2/Keap1 pathway and regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Chelation Properties of Dihydromorin: A Technical Guide for Researchers

Abstract

Dihydromorin, a flavonoid also known as ampelopsin, exhibits significant metal ion chelation properties that are intrinsically linked to its broad spectrum of biological activities, including its antioxidant and anti-inflammatory effects. This technical guide provides an in-depth analysis of the metal ion chelation characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide summarizes the available quantitative data, details the experimental protocols for characterization, and visualizes the interplay between chelation and key cellular signaling pathways. While direct quantitative chelation data for this compound is limited in publicly available literature, this guide draws upon data from closely related flavonoids to provide a comparative framework and illustrates the established and putative mechanisms through which its metal-binding capacity influences biological systems.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse health benefits. This compound (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one, is a dihydroflavonol that has demonstrated potent antioxidant and anti-inflammatory properties. A key mechanism underpinning these biological activities is its ability to chelate metal ions. Transition metals such as iron (Fe), copper (Cu), and zinc (Zn) are essential for numerous physiological processes, but their dysregulation can lead to oxidative stress through the Fenton and Haber-Weiss reactions. By binding to these metal ions, this compound can effectively sequester them, preventing their participation in deleterious redox cycling. This guide explores the fundamental aspects of this compound's metal ion chelation, providing a comprehensive overview for further research and therapeutic development.

Quantitative Data on Metal Ion Chelation

While specific stability constants and binding affinities for this compound are not extensively documented in current literature, data from related flavonoids and assays demonstrating its chelation-dependent antioxidant activity provide valuable insights. The following tables summarize the available quantitative data for this compound's biological activities related to metal chelation and comparative data for other relevant flavonoids.

Table 1: Quantitative Data on the Biological Activity of this compound Related to Metal Chelation

| Flavonoid | Target Inhibited | IC50 Value | Cell Line/System |

| This compound | Reactive Oxygen Species (ROS) production (PMNs) | 7.59 µg/mL | Human PMNs |

| This compound | Myeloperoxidase (MPO) | 5.24 µg/mL | Human PMNs |

| This compound | Fe2+-dependent lipid peroxidation | Concentration-dependent inhibition | Linoleic acid system[1] |

Table 2: Comparative Quantitative Chelation Data for Related Flavonoids

| Flavonoid | Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant (log K) | Technique |

| Quercetin | Fe(II) | 1:1, 2:1 | log K1 = 5.4, log K2 = 4.3 | Potentiometry |

| Quercetin | Cu(II) | 1:1 | log K = 7.8 | UV-Vis Spectroscopy |

| Morin | Al(III) | 1:1, 2:1 | - | Fluorescence Spectroscopy |

| Isoquercitrin | Fe(II) | 1:1, 3:2 | - | UV-Vis Spectroscopy[2] |

| Isoquercitrin | Cu(II) | 2:1 | - | UV-Vis Spectroscopy[2] |

Note: The data for related flavonoids are provided for comparative purposes and to illustrate the range of values that could be expected for this compound. Experimental conditions such as pH and solvent composition significantly influence these values.

Experimental Protocols

The characterization of this compound-metal ion interactions involves a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to detect the formation of flavonoid-metal complexes and to determine their stoichiometry.

-

Objective: To monitor the spectral changes in this compound upon the addition of metal ions and to determine the stoichiometry of the resulting complex using Job's plot.

-

Materials:

-

This compound stock solution (e.g., 1 mM in methanol or ethanol).

-

Metal salt solutions (e.g., FeCl₂, FeCl₃, CuSO₄, ZnCl₂ at 1 mM in a suitable buffer).

-

Buffer solution (e.g., Tris-HCl, MES, or phosphate buffer at a specific pH).

-

Spectrophotometer with quartz cuvettes.

-

-

Procedure (Complex Formation):

-

Record the UV-Vis spectrum of the this compound solution (e.g., 50 µM) in the buffer from 200 to 600 nm.

-

Titrate the this compound solution with increasing concentrations of the metal salt solution.

-

After each addition, allow the solution to equilibrate for a set time (e.g., 5-10 minutes).

-

Record the UV-Vis spectrum after each addition.

-

Observe the changes in the absorption bands (bathochromic or hypsochromic shifts) which indicate complex formation.[3]

-

-

Procedure (Job's Plot for Stoichiometry):

-

Prepare a series of solutions with a constant total concentration of this compound and the metal ion, but with varying mole fractions of each component (from 0 to 1).

-

For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the complex.

-

Plot the absorbance against the mole fraction of the ligand (this compound).

-

The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 2:1 (ligand:metal) complex.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study the binding of this compound to metal ions, particularly those that quench its fluorescence upon complexation.

-

Objective: To determine the binding affinity (binding constant, K_b) and the number of binding sites (n) of this compound for a metal ion through fluorescence quenching.

-

Materials:

-

This compound solution of known concentration.

-

Quenching metal ion solution of known concentration.

-

Buffer solution.

-

Fluorometer.

-

-

Procedure:

-

Record the fluorescence emission spectrum of the this compound solution at a fixed excitation wavelength.

-

Sequentially add small aliquots of the metal ion solution to the this compound solution.

-

After each addition, record the fluorescence emission spectrum.

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the fluorescence quenching data using the Stern-Volmer equation to analyze the quenching mechanism (static or dynamic).

-

For static quenching, the binding constant (K_b) and the number of binding sites (n) can be calculated by plotting log[(F₀ - F)/F] versus log[Q], where F₀ is the initial fluorescence intensity, F is the fluorescence intensity in the presence of the quencher (metal ion), and [Q] is the concentration of the quencher.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups in the this compound molecule that are involved in the coordination with the metal ion.

-

Objective: To identify the binding sites of this compound for metal ions.

-

Materials:

-

Pure this compound.

-

This compound-metal complex (prepared and lyophilized).

-

Potassium bromide (KBr) for pellet preparation.

-

FT-IR spectrometer.

-

-

Procedure:

-

Prepare a KBr pellet of pure this compound.

-

Prepare a KBr pellet of the this compound-metal complex.

-

Record the FT-IR spectra of both pellets over a range of 4000-400 cm⁻¹.

-

Compare the spectra of the free ligand and the complex.

-

Shifts in the vibrational frequencies of specific functional groups (e.g., C=O stretching, O-H bending) in the complex compared to the free ligand indicate their involvement in metal chelation.[4][5]

-

Mass Spectrometry (MS)

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for confirming the stoichiometry and determining the molecular weight of this compound-metal complexes.

-

Objective: To determine the mass-to-charge ratio (m/z) of the this compound-metal complex and confirm its stoichiometry.

-

Materials:

-

Solution of the this compound-metal complex.

-

ESI-MS instrument.

-

-

Procedure:

-

Prepare a dilute solution of the pre-formed this compound-metal complex in a suitable volatile solvent (e.g., methanol/water).

-

Infuse the solution into the ESI-MS.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Analyze the resulting spectrum to identify the peak corresponding to the [this compound + Metal]ⁿ⁺ or [this compound - H⁺ + Metal]⁽ⁿ⁻¹⁾⁺ ion.

-

The m/z value of this peak will confirm the molecular weight and the stoichiometry of the complex.

-

Signaling Pathways and Logical Relationships

The metal chelation properties of this compound are central to its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of inflammatory responses. The activation of NF-κB is often dependent on upstream signaling events that can be influenced by cellular redox status, which in turn is affected by the availability of redox-active metal ions like iron and copper. By chelating these metals, this compound can attenuate the production of reactive oxygen species (ROS) that act as secondary messengers in the activation of the NF-κB cascade.

Caption: this compound's inhibition of the NF-κB pathway via metal chelation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. While direct evidence for this compound's chelation-mediated effects on the MAPK pathway is still emerging, it is a plausible mechanism. Metal ions can induce oxidative stress, which is a known activator of certain MAPK cascades, such as JNK and p38. By sequestering these metal ions, this compound could potentially modulate MAPK signaling, contributing to its cytoprotective effects.

Caption: Putative modulation of the MAPK pathway by this compound's chelation activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound's metal chelation properties.

Caption: A comprehensive workflow for investigating this compound's metal chelation.

Conclusion

This compound's capacity for metal ion chelation is a cornerstone of its therapeutic potential. This guide has synthesized the available information on this topic, providing a framework for understanding and investigating these properties. While a significant amount of research has been conducted on the chelation abilities of flavonoids as a class, further studies focused specifically on this compound are warranted to precisely quantify its binding affinities and stability constants with various physiologically relevant metal ions. Such data will be invaluable for the rational design of novel therapeutics that leverage the metal-chelating properties of this promising natural compound for the treatment of diseases associated with metal-induced oxidative stress and inflammation. The elucidation of the precise mechanisms by which this compound's chelation activity modulates key signaling pathways such as NF-κB and MAPK will further solidify its position as a lead compound in drug discovery.

References

- 1. Antioxidation properties and mechanism of action of dihydromyricetin from Ampelopsis grossedentata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Stoichiometry of Isoquercitrin Complex with Iron or Copper Is Highly Dependent on Experimental Conditions [mdpi.com]

- 3. UV-vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants: An overview of in vitro and in vivo techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dihydromorin's Activation of the Nrf2/HO-1 Signaling Pathway

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms by which dihydromorin (DHM), a natural flavonoid compound, activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. The Keap1-Nrf2-ARE axis is a critical regulator of cellular defense against oxidative stress, and its modulation represents a promising therapeutic strategy for a variety of diseases underscored by oxidative damage and inflammation.[1][2] This document details the mechanism of action, presents available quantitative data, outlines comprehensive experimental protocols for pathway analysis, and includes detailed visual diagrams of the core signaling cascade and experimental workflows.

Introduction: The Nrf2/HO-1 Signaling Pathway

The Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response.[1][3] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[1][3] This process maintains low intracellular levels of Nrf2.

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This prevents Nrf2 degradation, allowing it to stabilize and translocate into the nucleus.[3][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[3][5]

A key target gene is HMOX1, which encodes for Heme Oxygenase-1 (HO-1), a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide.[3][6][7] These products have potent antioxidant, anti-inflammatory, and anti-apoptotic properties, contributing significantly to cellular protection.[8] Activation of the Nrf2/HO-1 axis is thus a central mechanism for mitigating oxidative stress-induced cellular damage.[6]

This compound (DHM) as a Nrf2 Activator

This compound, also known as dihydromyricetin, is a natural flavonoid with demonstrated antioxidant and anti-inflammatory properties.[9][10][11] Research indicates that DHM exerts its protective effects in part by activating the Nrf2/HO-1 signaling pathway.[9] The proposed mechanism involves DHM's ability to interfere with the Keap1-Nrf2 interaction, preventing Nrf2 degradation and promoting its nuclear accumulation and transcriptional activity.[9] By suppressing Keap1, DHM treatment leads to the upregulation of Nrf2 and its downstream target, HO-1, thereby enhancing the cell's capacity to counteract oxidative stress and apoptosis.[9]

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on Pathway Activation

The efficacy of Nrf2 activators is quantified by measuring the expression of Nrf2 and its downstream target genes. Studies on dihydromyricetin (DHM) have demonstrated a dose-dependent effect on the key proteins in this pathway.

Table 1: Effect of Dihydromyricetin (DHM) on Keap1 and Nrf2 Protein Expression Data synthesized from studies on ischemic flaps in a murine model, with protein levels measured by Western blot on Postoperative Day 7.[9]

| Treatment Group | Protein Target | Relative Optical Density (vs. Control) | Notes |

| DHM (200 mg/kg/day) | Keap1 | Decreased | DHM treatment led to a reduction in the expression of the Nrf2 inhibitor, Keap1. |

| DHM (200 mg/kg/day) | Nuclear Nrf2 | Increased | DHM treatment resulted in higher accumulation of Nrf2 in the nucleus. |

Detailed Experimental Protocols

Reproducible and verifiable data are critical for research and development. The following sections provide detailed methodologies for the key experiments used to assess the activation of the Nrf2/HO-1 pathway.

Western Blot for Nrf2 and HO-1 Protein Expression

Western blotting is used to quantify changes in total and nuclear Nrf2 levels, as well as the protein expression of its target, HO-1.[12][13]

Objective: To measure the relative abundance of Nrf2 (total and nuclear) and HO-1 proteins following treatment with this compound.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, HUVECs) at an appropriate density. After adherence, treat cells with various concentrations of this compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).[5]

-

Protein Extraction:

-

Total Lysate: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Nuclear and Cytoplasmic Fractionation: Wash cells with ice-cold PBS. Use a commercial nuclear extraction kit or a buffer-based fractionation method. Briefly, lyse the cell membrane with a hypotonic buffer to release the cytoplasmic fraction. Then, lyse the remaining nuclear pellet with a high-salt nuclear extraction buffer to release nuclear proteins.[12][13]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12][14]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.[12][13]

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[13][14]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[13]

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, β-actin (cytoplasmic/total loading control), or Lamin B (nuclear loading control) overnight at 4°C.[13][14]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.[12][13]

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to its respective loading control and calculate the fold change relative to the vehicle control.[14][15]

-

Caption: A typical experimental workflow for Western blot analysis.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is employed to measure the change in mRNA levels of Nrf2 target genes, such as HMOX1 (HO-1), NQO1, and GCLC, providing evidence of Nrf2 transcriptional activation.[5][16]

Objective: To quantify the fold induction of Nrf2 target gene mRNA in response to this compound treatment.

Protocol Steps:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western Blot protocol (Section 4.1, Step 1).[5]

-

Total RNA Extraction: Following incubation, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a TRIzol-based method, according to the manufacturer's instructions.[5]

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]

-

Quantitative PCR (qPCR):

-

Data Analysis: Calculate the relative expression of target genes using the comparative Ct (2-ΔΔCt) method. Normalize the Ct value of the target gene to the housekeeping gene (ΔCt) and then normalize to the vehicle-treated control (ΔΔCt) to determine the fold change in expression.[18]

Caption: A standard workflow for qPCR analysis of gene expression.

ARE-Luciferase Reporter Assay

This cell-based assay directly measures the transcriptional activity of Nrf2.[13][19]

Objective: To quantify the ability of this compound to induce Nrf2-mediated gene transcription from an ARE promoter.

Protocol Steps:

-

Cell Transfection: Transiently transfect cells (e.g., HEK293T, HepG2) with a plasmid containing a luciferase reporter gene driven by a promoter with multiple ARE sequences. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[13]

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control.[13]

-

Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 18-24 hours), lyse the cells using a passive lysis buffer.

-

Signal Measurement: Measure the firefly luciferase (ARE-driven) and Renilla luciferase (control) activities sequentially using a dual-luciferase reporter assay system and a luminometer.[13]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction by comparing the normalized activity in DHM-treated cells to that in vehicle-treated cells.

Conclusion

This compound is a promising natural compound that activates the cytoprotective Nrf2/HO-1 signaling pathway. By inhibiting Keap1, it promotes the stabilization and nuclear translocation of Nrf2, leading to the transcriptional upregulation of antioxidant genes like HMOX1. This mechanism underlies its potential therapeutic utility in diseases characterized by oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and quantify the effects of this compound and other potential Nrf2 activators. Further research to generate more comprehensive quantitative data will be crucial for its clinical development.

References

- 1. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of compounds that inhibit the binding of Keap1a/Keap1b Kelch DGR domain with Nrf2 ETGE/DLG motifs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms involved in enhancing HO-1 expression: de-repression by heme and activation by Nrf2, the "one-two" punch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 9. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidation properties and mechanism of action of dihydromyricetin from Ampelopsis grossedentata. | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide on the Core Physical and Chemical Properties of Dihydromorin

For Researchers, Scientists, and Drug Development Professionals

Introduction